![molecular formula C11H16N6O2S B2741113 methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate CAS No. 478080-10-3](/img/structure/B2741113.png)
methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .Molecular Structure Analysis
The molecular weight of 1-Methyl-1H-1,2,4-triazole is 83.0919 . The IUPAC Standard InChI is InChI=1S/C3H5N3/c1-6-3-4-2-5-6/h2-3H,1H3 .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities .Physical And Chemical Properties Analysis
1,3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Anticancer Activity
Compounds containing the 1,2,4-triazole ring have shown promising anticancer activity . They have been used in the development of new drugs for cancer treatment . For example, letrozole and anastrozole, which contain a 1,2,4-triazole ring, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women .
Antimicrobial Activity
1,2,4-Triazole derivatives have demonstrated significant antimicrobial activities . They have been used in the development of new drugs for the treatment of various infectious diseases .
Antifungal Activity
Compounds containing the 1,2,4-triazole ring, such as conazoles, have been widely used and studied as antifungal agents . They have been used for the treatment of local and systemic fungal infections, which are important problems in phytopathology and especially in medicine .
Anti-inflammatory Activity
Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, has shown a broad range of chemical and biological properties . The derivatives of 1,3-diazole show different biological activities such as anti-inflammatory .
Antioxidant Activity
Some compounds containing the 1,2,4-triazole ring have shown good scavenging potential, indicating their potential as antioxidants .
Enzyme Binding
1,2,3-Triazoles have been a valuable source of inspiration for medicinal chemists due to their ability to bind with various enzymes through hydrogen bonding, rigidity, and stability . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Antitumor Activity
Compounds containing the 1,2,4-triazole ring have shown promising antitumor activity . They have been used in the development of new drugs for cancer treatment .
Antidiabetic Activity
Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, has shown a broad range of chemical and biological properties . The derivatives of 1,3-diazole show different biological activities such as antidiabetic .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[4-methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-11(2,17-7-12-6-13-17)9-14-15-10(16(9)3)20-5-8(18)19-4/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVHJXYISHLNIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(N1C)SCC(=O)OC)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate |
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